molecular formula C29H31N3O4 B2918468 N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932359-31-4

N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2918468
M. Wt: 485.584
InChI Key: VNIYMCBXJKCVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Characterization : A study describes a new and practical synthetic route of a closely related compound, emphasizing the methodology's efficiency in yielding high-purity products. This process involves cyclization reactions and highlights the importance of these compounds in developing pharmacologically active agents (Ma Wenpeng et al., 2014).
  • Structural Aspects and Properties : Research on the structural aspects of amide-containing isoquinoline derivatives, including their interactions with mineral acids and the formation of gels and crystalline solids, provides insights into the chemical behavior and potential applications of these compounds in material science (A. Karmakar et al., 2007).

Potential Pharmacological Applications

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These compounds exhibit significant antioxidant activity, suggesting their potential use in developing therapeutic agents targeting oxidative stress-related diseases (K. Chkirate et al., 2019).
  • Enzyme Inhibitory Activities : Novel 3,4,5-trisubstituted-1,2,4-triazole analogues, synthesized via conventional and microwave-assisted protocols, have shown promising enzyme inhibitory activities against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This indicates their potential in designing drugs for conditions associated with these enzymes (N. Virk et al., 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-4-20-10-13-23(14-11-20)30-18-22-16-21-12-15-24(35-3)17-26(21)32(29(22)34)19-28(33)31-25-8-6-7-9-27(25)36-5-2/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIYMCBXJKCVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

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